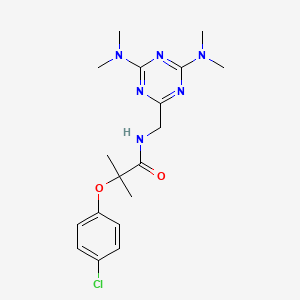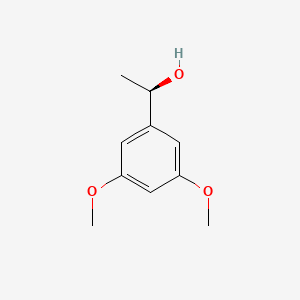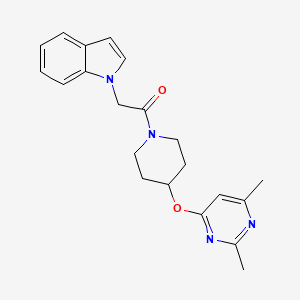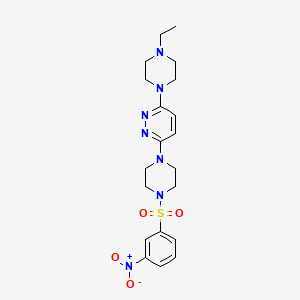
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H25ClN6O2 and its molecular weight is 392.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazine-Based Compounds and Their Biological Significance
Triazine derivatives are known for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine scaffold is considered an interesting core moiety in medicinal chemistry for the development of future drugs due to its potent pharmacological activity across various models (Verma, Sinha, & Bansal, 2019).
Environmental Persistence and Toxicity of Similar Compounds
The occurrence and toxicity of environmental contaminants such as triclosan (TCS) highlight the environmental persistence and potential for bioaccumulation of similar compounds. TCS, for example, has been detected in various environmental compartments at microgram per liter or microgram per kilogram levels. Its high hydrophobicity allows for accumulation in fatty tissues, raising concerns about the transformation into more toxic and persistent compounds through processes like chlorination or photooxidation (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN6O2/c1-18(2,27-13-9-7-12(19)8-10-13)15(26)20-11-14-21-16(24(3)4)23-17(22-14)25(5)6/h7-10H,11H2,1-6H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFSNKRNTUFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2531869.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2531874.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)